

Bix 01294: A Technical Guide to the G9a/GLP Histone Methyltransferase Inhibitor

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Compound of Interest

Compound Name: Bix 01294

Cat. No.: B1192386

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bix 01294 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, **Bix 01294** can induce changes in chromatin structure, leading to the reactivation of silenced genes. This property has made it a valuable tool in various research areas, including stem cell biology, oncology, and neurobiology, for investigating the roles of histone methylation in cellular processes and as a potential therapeutic agent.

Chemical Structure and Properties

Bix 01294 is a diazepin-quinazolin-amine derivative with the following chemical identity:

- IUPAC Name: 6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine^[1]
- CAS Number: 935693-62-2^[1]
- Molecular Formula: C₂₇H₃₆N₆O₂^[1]

- SMILES:

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5=CC=CC=C5)OC)OC[\[1\]](#)

Physicochemical Properties

Property	Value	Reference
Molecular Weight	476.6 g/mol	[1]
Appearance	Yellow Solid	[2]
Solubility	Soluble in DMSO (84.17 mg/mL, 171.55 mM)	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[2]

Pharmacological Properties

Mechanism of Action

Bix 01294 is a reversible and highly selective inhibitor of G9a and GLP histone methyltransferases.[\[3\]](#) It exerts its inhibitory effect by competing with the histone substrate for binding to the enzyme's active site.[\[4\]](#) This inhibition leads to a global reduction in the levels of H3K9me2, thereby modulating gene expression.[\[3\]](#)

Potency and Selectivity

Bix 01294 exhibits potent inhibitory activity against G9a and GLP, with varying IC₅₀ values reported depending on the assay conditions.

Target	IC ₅₀ (in vitro)	Cell-based Assay	Reference
G9a	1.7 μ M	4.1 μ M (reduction of H3K9me2 in ES cells)	[5]
GLP	0.7 μ M	-	[4]
NSD1, NSD2, NSD3	40 - 112 μ M	-	[4]
Ebolavirus entry	0.966 μ M	HeLa cells	[5]
Plasmodium falciparum	13.0 nM	Intraerythrocytic replication	[6]

Bix 01294 shows high selectivity for G9a and GLP, with no significant activity observed against other histone methyltransferases at concentrations up to 37 μ M.[4]

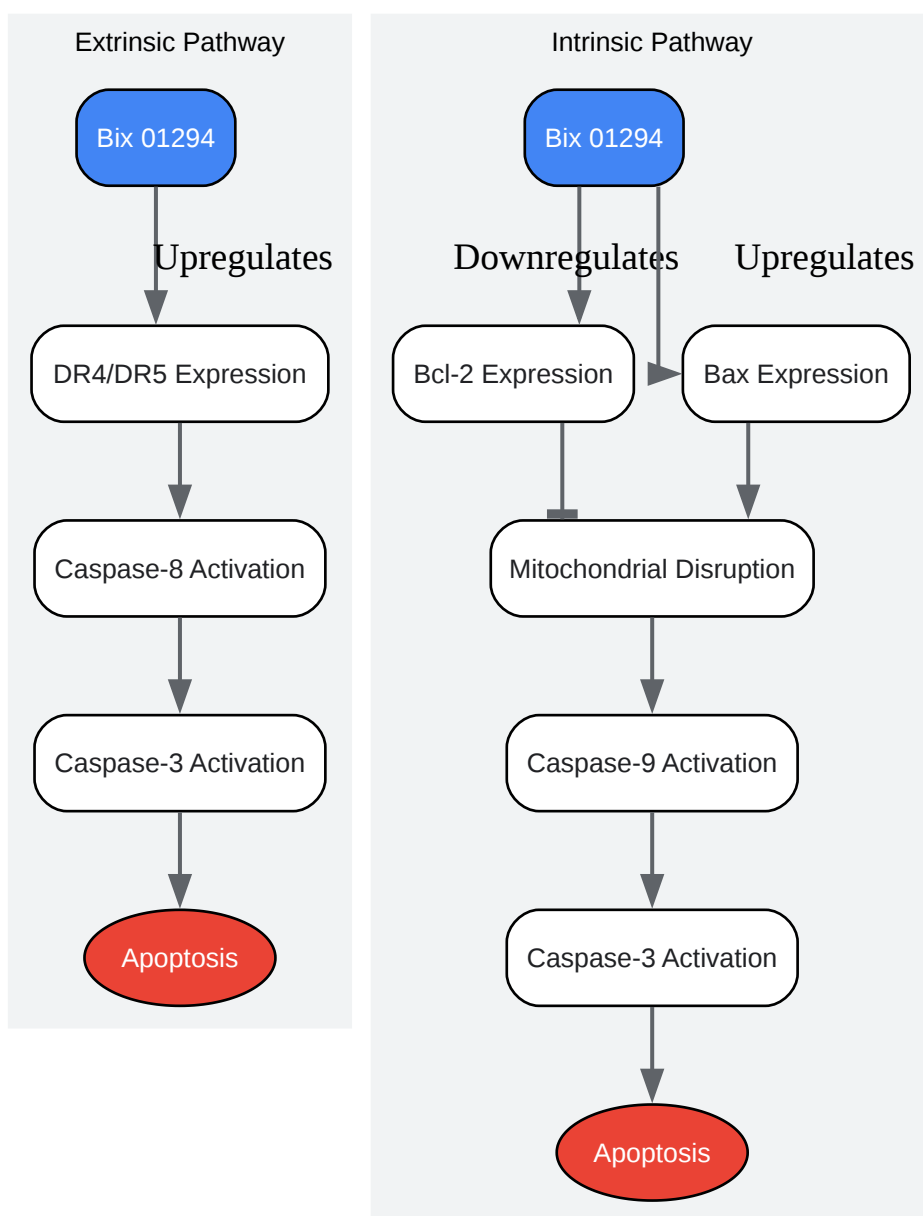
Biological Effects and Signaling Pathways

Bix 01294 induces a range of biological effects in various cell types, primarily through the modulation of gene expression and the induction of specific signaling pathways.

Apoptosis

Bix 01294 has been shown to induce apoptosis in several cancer cell lines. This process is mediated through both the intrinsic and extrinsic apoptotic pathways.

- **Intrinsic Pathway:** **Bix 01294** treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[7]
- **Extrinsic Pathway:** The compound upregulates the expression of death receptors DR4 and DR5 on the cell surface.[1] Binding of their respective ligands can then trigger the activation of caspase-8 and the downstream executioner caspases.



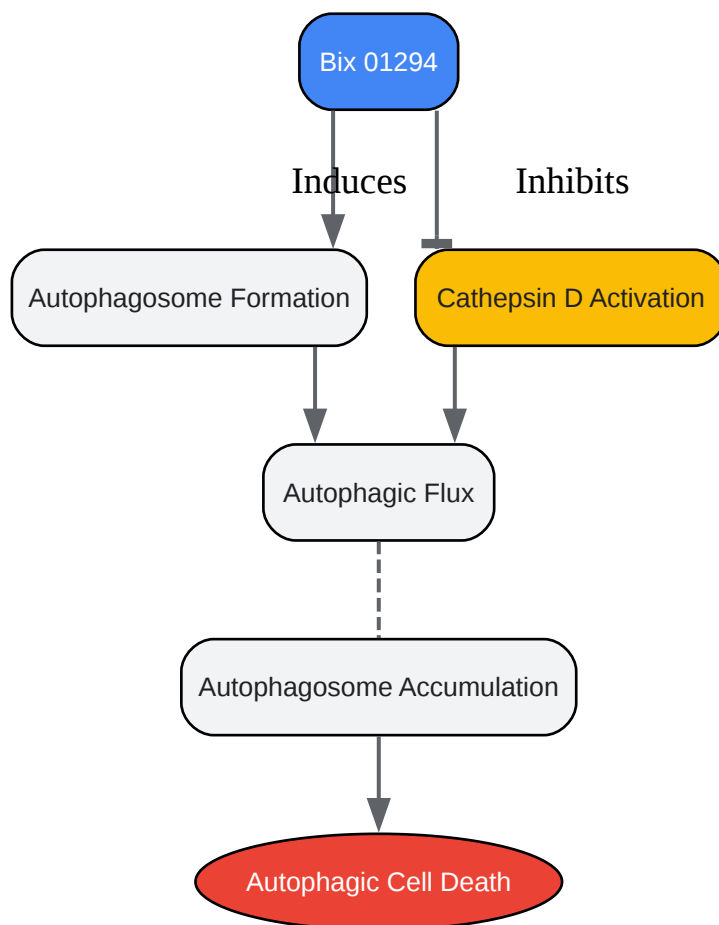
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Bix 01294-induced apoptotic signaling pathways.

Autophagy

Bix 01294 is also a known inducer of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. In some cancer cells, BIX-01294-induced autophagy is associated with cell death.[8] Mechanistically, it can impair autophagic

flux by inhibiting the activation of lysosomal cathepsin D, leading to the accumulation of autophagosomes.[8]

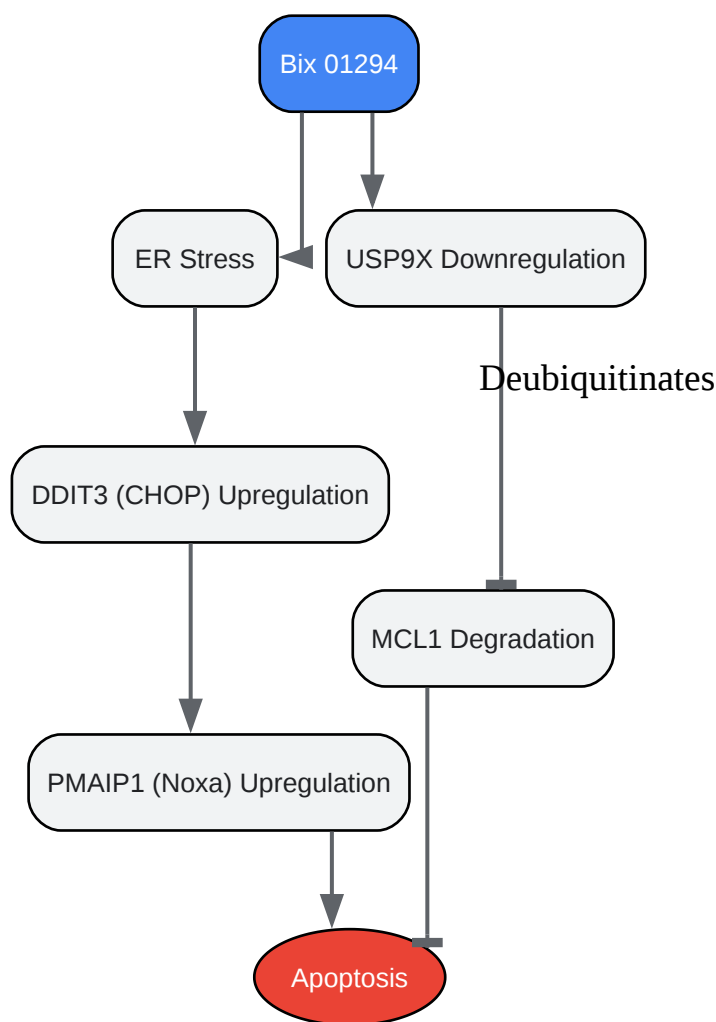


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Bix 01294-induced autophagy and cell death.

Endoplasmic Reticulum (ER) Stress

In some cellular contexts, **Bix 01294** can induce endoplasmic reticulum (ER) stress. This can lead to the unfolded protein response (UPR), which can have both pro-survival and pro-apoptotic outcomes. **Bix 01294** has been shown to upregulate the expression of PMAIP1 (Noxa) through the activation of the DDIT3 (CHOP) transcription factor, a key component of the ER stress-induced apoptotic pathway.[2] Furthermore, it can downregulate the deubiquitinase USP9X, leading to a decrease in the anti-apoptotic protein MCL1.[2]



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Bix 01294-induced ER stress signaling pathway.

Experimental Protocols

Histone Methyltransferase (HMT) Assay (In Vitro)

This protocol is adapted from a general fluorescence-based SAHH-coupled assay.

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 1% DMSO.
- **Substrate Addition:** Add the biotinylated H3 (1-21) peptide substrate to a final concentration of 5 μM and S-adenosyl-L-methionine (AdoMet) to a final concentration of 0.1 mM.

- **Compound Addition:** Add **Bix 01294** at various concentrations to the reaction mixture.
- **Enzyme Initiation:** Initiate the reaction by adding recombinant human G9a enzyme (residues 786-1210).
- **Incubation:** Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
- **Detection:** The production of S-adenosyl-L-homocysteine (SAH) is coupled to the oxidation of a fluorogenic substrate by SAH hydrolase (SAHH), and the resulting fluorescence is measured to determine enzyme activity.

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is a colorimetric assay for determining cell number, based on the measurement of cellular protein content.

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Bix 01294** for the desired duration (e.g., 24, 48, or 72 hours).
- **Cell Fixation:** Gently wash the cells with PBS and fix them by adding 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- **Washing:** Wash the plates five times with water to remove the TCA.
- **Staining:** Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Destaining:** Wash the plates four times with 1% acetic acid to remove unbound dye.
- **Solubilization:** Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the absorbance at 510 nm using a microplate reader.

Western Blotting for Histone Modifications

This protocol is used to assess the levels of specific histone modifications, such as H3K9me2, in cells treated with **Bix 01294**.

- **Cell Lysis:** Treat cells with **Bix 01294**, then harvest and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C. A primary antibody against total histone H3 should be used as a loading control.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Bix 01294 is a valuable chemical probe for studying the biological roles of G9a and GLP histone methyltransferases. Its ability to modulate gene expression through the inhibition of H3K9 methylation has provided significant insights into the epigenetic regulation of various cellular processes, including apoptosis, autophagy, and the ER stress response. The detailed understanding of its chemical properties, pharmacological actions, and effects on signaling pathways, as outlined in this guide, will aid researchers and drug development professionals in utilizing **Bix 01294** effectively in their studies and in the exploration of its therapeutic potential.

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